Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-
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Overview
Description
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring, forming a heteropolycyclic structure.
Preparation Methods
The synthesis of N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be achieved through various synthetic routes. Common methods include multicomponent reactions, condensation reactions, and intramolecular cyclizations. These reactions often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds . Industrial production methods may utilize solvent- and catalyst-free synthesis under microwave-assisted conditions to enhance efficiency and yield .
Chemical Reactions Analysis
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of various derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used in the development of new drugs due to its potential therapeutic properties. In medicinal chemistry, it has been explored for its activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Additionally, it has applications in the synthesis of other heterocyclic compounds and as a scaffold for drug discovery .
Mechanism of Action
The mechanism of action of N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). This interaction can lead to the inhibition of cell proliferation and other biological effects . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, contributing to its biological activity .
Comparison with Similar Compounds
N-METHYL-3-(PYRIDIN-4-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE can be compared with other imidazopyrazine derivatives and related heterocyclic compounds. Similar compounds include imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which also exhibit significant biological activities and are used in drug development .
Properties
CAS No. |
825630-38-4 |
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Molecular Formula |
C12H11N5 |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
N-methyl-3-pyridin-4-ylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H11N5/c1-13-11-12-16-8-10(17(12)7-6-15-11)9-2-4-14-5-3-9/h2-8H,1H3,(H,13,15) |
InChI Key |
QOYMJIAHAAMFBX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=NC=C3 |
Origin of Product |
United States |
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